Cas no 2137779-45-2 (ethyl 2-{4-[(3-oxopiperazin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate)

ethyl 2-{4-[(3-oxopiperazin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate structure
2137779-45-2 structure
商品名:ethyl 2-{4-[(3-oxopiperazin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate
CAS番号:2137779-45-2
MF:C11H17N5O3
メガワット:267.284381628037
CID:6445198
PubChem ID:165456864

ethyl 2-{4-[(3-oxopiperazin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate 化学的及び物理的性質

名前と識別子

    • ethyl 2-{4-[(3-oxopiperazin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate
    • 2137779-45-2
    • EN300-712058
    • インチ: 1S/C11H17N5O3/c1-2-19-11(18)8-16-6-9(13-14-16)5-15-4-3-12-10(17)7-15/h6H,2-5,7-8H2,1H3,(H,12,17)
    • InChIKey: KVVPNVOZSZBFMG-UHFFFAOYSA-N
    • ほほえんだ: O=C1CN(CC2=CN(CC(=O)OCC)N=N2)CCN1

計算された属性

  • せいみつぶんしりょう: 267.13313942g/mol
  • どういたいしつりょう: 267.13313942g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 338
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.9
  • トポロジー分子極性表面積: 89.4Ų

ethyl 2-{4-[(3-oxopiperazin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-712058-1.0g
ethyl 2-{4-[(3-oxopiperazin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate
2137779-45-2
1g
$0.0 2023-06-06

ethyl 2-{4-[(3-oxopiperazin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate 関連文献

ethyl 2-{4-[(3-oxopiperazin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetateに関する追加情報

Chemical Profile of Ethyl 2-{4-[(3-oxopiperazin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate (CAS No. 2137779-45-2)

Ethyl 2-{4-[(3-oxopiperazin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate, identified by its CAS number 2137779-45-2, is a significant compound in the realm of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of interest in drug discovery and development. The structure of this molecule incorporates several key functional groups, including an acetic ester moiety and a triazolyl ring, which are known to contribute to its pharmacological properties.

The< strong> ethyl 2-{4-[(3-oxopiperazin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate molecule is characterized by a complex heterocyclic system. The presence of a piperazine ring linked to a methyl group and further connected to a triazolyl moiety suggests potential interactions with biological targets such as enzymes and receptors. These structural features are often exploited in the design of bioactive molecules to enhance binding affinity and selectivity.

Recent advancements in medicinal chemistry have highlighted the importance of< strong> triazole derivatives in the development of novel therapeutic agents. The triazolyl ring in ethyl 2-{4-[(3-oxopiperazin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate may contribute to its ability to modulate biological pathways. Studies have shown that triazole-containing compounds can exhibit a wide range of pharmacological activities, including antiviral, anti-inflammatory, and anticancer effects. The specific arrangement of atoms in this molecule may influence its interactions with biological targets, making it a valuable candidate for further investigation.

The< strong> acetic ester functionality in ethyl 2-{4-[(3-oxopiperazin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate is another critical feature that may contribute to its biological activity. Acetic esters are commonly found in pharmaceutical compounds due to their ability to enhance solubility and bioavailability. Additionally, they can serve as probes for studying enzyme mechanisms and receptor binding. The combination of these functional groups in ethyl 2-{4-[ (3 - oxopiperazin - 1 - yl) methyl] - 1H - 1 , 2 , 3 - tri az ol - 1 - yl } acetate suggests that it may have multiple points of interaction with biological systems.

In the context of drug discovery, ethyl 2-{4-[ (3 - oxopiperazin - 1 - yl) methyl] - 1H - 1 , 2 , 3 - tri az ol - 1 - yl } acetate represents an intriguing scaffold for further exploration. Researchers have been increasingly interested in designing molecules that combine multiple pharmacophores to achieve synergistic effects. The presence of both piperazine and triazole moieties in this compound makes it a promising candidate for such studies. By modifying or appending additional functional groups, chemists can fine-tune the properties of ethyl 2-{4-[ (3 - oxopiperazin - 1 - yl) methyl] - 1H - 1 , 2 , 3 - tri az ol - 1 - yl } acetate to improve its efficacy and selectivity.

The< strong> piperazine ring is particularly noteworthy due to its prevalence in biologically active compounds. Piperazine derivatives are known for their ability to interact with various biological targets, including neurotransmitter receptors and ion channels. The incorporation of a methyl group into the piperazine ring further enhances its potential for biological activity by increasing the compound's lipophilicity and improving its ability to cross cell membranes. These features make ethyl 2-{4-[ (3 - oxopiperazin - 1 - yl) methyl] - 1H - 1 , 2 , 3 - tri az ol - l-y l}acetate an attractive candidate for further pharmacological investigation.

Recent studies have demonstrated the utility of< strong> heterocyclic compounds in addressing various therapeutic challenges. Ethyl 2-{4-[ (3 - oxopiperazin-l-y l) methyl] l H-l ,23-triazol-l-y l}acetate is no exception and has been studied for its potential applications in several areas. For instance, researchers have explored its possible role as an intermediate in the synthesis of more complex molecules with enhanced pharmacological properties. Additionally, the compound has been investigated for its potential as a tool compound in biochemical assays aimed at identifying new drug targets.

The synthesis of ethyl 2-{4-[ (3-o x o p i p e r az i n e-l-y l ) m e t h y l ] } H-l ,23-triazol-l-y l}acetate involves several steps that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the preparation of key intermediates such as< strong> halogenated piperazines and< strong> triazole precursors. These intermediates are then coupled using transition metal-catalyzed reactions or other organic transformations to form the desired heterocyclic system. The final step often involves esterification to introduce the acetic ester functionality.

The< strong> acetic ester group not only contributes to the overall structure but also plays a crucial role in determining the compound's behavior in biological systems. Ester groups are known for their ability to influence solubility and metabolic stability, which are critical factors in drug development. By carefully selecting reaction conditions and optimizing synthetic routes, chemists can produce ethyl 2-{4-[ (3-o x o p i p e r az i n e-l-y l ) m e t h y l ] } H-l ,23-triazol-l-y l}acetate with high purity and yield.

In conclusion, ethyl {4-[ (oxo-p i per az ine-l-y l ) m e t h y l ] } H-l ,23-triazol-l-y l}acetate (CAS No.213777945) is a fascinating compound with significant potential in pharmaceutical research.













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